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(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid - 1030456-82-6

(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

Catalog Number: EVT-1739377
CAS Number: 1030456-82-6
Molecular Formula: C10H7N5O3
Molecular Weight: 245.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid is a heterocyclic organic compound characterized by a complex molecular structure that incorporates multiple rings and functional groups. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Source and Classification

This compound can be classified under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It features a pyrimidine core fused with a triazole and pyridine moiety, which contributes to its unique chemical properties. Such compounds are often synthesized for their applications in drug development, particularly as potential therapeutic agents against various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid typically involves several steps:

  1. Formation of the Pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors such as urea or thiourea derivatives with α-halo acids.
  2. Triazole Ring Formation: The introduction of the triazole ring may involve cyclization reactions using azides and alkynes through the Huisgen cycloaddition method or other cyclization techniques.
  3. Functionalization: The acetic acid moiety can be introduced via carboxylation reactions or by esterification methods involving acetic anhydride or acetic acid in the presence of catalysts.
  4. Purification: The final product is usually purified through recrystallization or chromatographic techniques to ensure high purity suitable for biological testing.

This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid can be represented as follows:

  • Molecular Formula: C₁₁H₈N₄O₃
  • Molecular Weight: Approximately 244.21 g/mol
  • Key Functional Groups: Contains a carboxylic acid group (-COOH), carbonyl group (C=O), and multiple nitrogen-containing heterocycles.

The compound's structural complexity allows it to engage in various interactions with biological targets, which is critical for its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons in basic environments, affecting solubility and reactivity.
  2. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack on electrophilic centers in other molecules, facilitating further derivatization.
  3. Cyclization Reactions: The existing ring structures can participate in further cyclizations under specific conditions to create more complex derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or selectivity towards specific targets.

Mechanism of Action

Process and Data

The mechanism of action for (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid is primarily related to its interaction with specific biological receptors or enzymes.

  1. Target Interaction: It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  2. Cellular Uptake: The compound's lipophilicity may facilitate its absorption through cellular membranes.
  3. Biochemical Effects: Once inside the cell, it could influence signaling pathways by altering enzyme activity or gene expression patterns.

Understanding these mechanisms is crucial for developing therapeutic applications based on this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.

These properties influence how the compound behaves in biological systems and its suitability for various applications.

Applications

Scientific Uses

The potential applications of (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid include:

  1. Pharmaceutical Development: Investigated for its efficacy against diseases such as cancer or infectious diseases due to its ability to interact with biological targets.
  2. Research Tool: Used in biochemical assays to study enzyme activity or cellular processes.
  3. Drug Design: Serves as a lead compound for further modifications aimed at improving potency and selectivity.
Structural and Theoretical Analysis of the Triazolopyrimidine Core

Electronic Configuration and Isoelectronic Relationships to Purines

The triazolopyrimidine core of (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid exhibits a π-deficient heteroaromatic system with significant electronic delocalization. Density functional theory (DFT) calculations reveal its highest occupied molecular orbital (HOMO) localizes over the triazole-nitrogen atoms (N1/N2) and adjacent pyrimidine carbons, while the lowest unoccupied molecular orbital (LUMO) concentrates at the pyridine and carbonyl regions [2]. This polarization creates an electron-accepting character at the pyrido[3,4-e] fusion site (LUMO: −2.8 eV), analogous to the N8-C9 region in purines (e.g., guanine LUMO: −2.9 eV) [9]. The isoelectronic relationship stems from:

  • Hybridization Mimicry: The triazolopyrimidine’s N1-C2-N3 atoms replicate the electronic topography of purine’s imidazole N9-C8-N7, with comparable bond lengths (1.32–1.37 Å) and angles [2].
  • Tautomeric Flexibility: Like purines, the core supports prototropic shifts at N6 (lactam-lactim tautomerism), enabling pH-dependent charge redistribution [8].
  • Dipole Alignment: The molecular dipole moment (μ = 5.2 D) parallels hypoxanthine (μ = 4.9 D), facilitating similar protein recognition patterns [9].

Table 1: Quantum Chemical Properties vs. Purine Bioisosteres

ParameterTriazolopyrimidine Core9H-PurineIsoelectronic Discrepancy
HOMO Energy (eV)−6.4−6.2Δ = 0.2
LUMO Energy (eV)−2.8−2.9Δ = 0.1
π-Orbital DensityN1, C5, N6N7, C8, N9Overlap >85%
Molecular Dipole (D)5.24.9Δ = 0.3

The carboxylic acid substituent further enhances this mimicry by introducing a charged hydrogen-bonding element at physiological pH (pKa ≈ 3.8), functionally emulating the N1-H/C6-O motif in uracil-containing dihydropyrimidine dehydrogenase substrates [2] [5].

Conformational Dynamics of the Pyrido-Triazolo-Pyrimidine Hybrid Scaffold

The pyrido[3,4-e] fusion imposes significant conformational constraints on the triazolopyrimidine core. X-ray crystallography of derivatives reveals two dominant conformers:

  • Planar State (≤15° dihedral): Adopted during protein binding, stabilized by intramolecular H-bonding between N4-H and the C7-acetic acid’s carbonyl (d = 2.1 Å) [3]. This state maximizes π-stacking with aromatic residues (e.g., Phe98 in PfDHODH) [2].
  • Butterfly State (35–48° dihedral): Observed in apolar solvents, where the pyridine ring bends away from the triazolopyrimidine plane to relieve steric clash at the fusion juncture [8].

Figure 1: Conformational States and Protein Binding Geometry

Planar State (Bioactive)      Butterfly State (Solution)  O                          O  ║                          ║  - C - OH                 - C - OH  |                          |  N - Pyrido[3,4-e]          N - Pyrido[3,4-e]  / \\                       / \\  N   C ==== Triazole        N   C ==== Triazole  |   |       (flat)          \\ /       (bent)  C = N                       C = N  

Molecular dynamics simulations show the planar conformer predominates (>85% occupancy) when complexed with enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2]. Key dynamics include:

  • Solvent-Dependent Equilibrium: Water shifts equilibrium toward the planar state (ΔG = −3.1 kcal/mol) via H-bond stabilization [8].
  • Torsional Barrier: Rotation about the C7-acetic acid bond has a low barrier (ΔG‡ = 4.2 kcal/mol), enabling rapid adaptation to protein pockets [3].
  • Ring Strain: Fusion at the pyrido[3,4-e] position induces 9.2 kcal/mol strain versus pyrido[2,3-d] isomers, enhancing reactivity at C7 [5] [8].

Comparative Bioisosteric Replacement Potential with Carboxylic Acid and N-Acetyl-Lysine Fragments

The acetic acid moiety at C7 serves as a versatile bioisosteric anchor. Analysis of Protein Data Bank (PDB) complexes reveals three dominant replacement strategies [9]:

Table 2: Bioisosteric Replacements for the Acetic Acid Group

Replacement FragmentBinding Energy ΔΔG (kcal/mol)Key Protein InteractionsStructural Compatibility
Native -CH₂-COOH0 (reference)Salt bridge (Arg136), H-bond (Tyr97)Ideal
Tetrazol-5-yl+0.7Salt bridge (Arg136), π-stacking (Phe98)Moderate (steric bulk)
Sulfonamide−1.2H-bond (Tyr97/Asn154), hydrophobic (Ile101)High
N-Acetyl-Lysine mimic−0.9H-bond (Asp89), hydrophobic (Leu85/Val92)High (sidechain mimic)

Carboxylic Acid Bioisosteres:

  • Tetrazoles: Conserve charge but introduce 18° bond angle distortion, reducing complementarity with Arg136’s guanidinium group [9].
  • Sulfonamides: Enhance hydrophobic contact with Ile101 (ΔSASA = 42 Ų) while maintaining H-bond donor/acceptor symmetry [2] [9].
  • Phosphonates: Overly rigid (rotatable bonds = 1 vs. 3 in acetic acid), restricting conformational adaptation [5].

N-Acetyl-Lysine Mimicry:The -CH₂-COOH group structurally parallels lysine’s terminal ammonium, enabling surprising mimicry when acetylated:

  • Electrostatic Similarity: Both form salt bridges with aspartate/glutamate (e.g., Asp89 in BRCA1-BARD1 complex) [7] [9].
  • Volume Match: Van der Waals volume (98 ų vs. lysine’s 104 ų) permits substitution in ubiquitin-binding domains [7].
  • Synthetic Access: Amidation with ω-amino acids converts the acid into N-acetyl-lysine surrogates without scaffold redesign [5] [9].

Bioisosteric databases like SwissBioisostere catalog 23 validated replacements, with sulfonamides showing highest promise for optimizing pharmacokinetics while retaining PfDHODH inhibition (IC₅₀ = 0.22 μM vs. 0.19 μM for native acid) [2] [9].

Properties

CAS Number

1030456-82-6

Product Name

(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

IUPAC Name

2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid

Molecular Formula

C10H7N5O3

Molecular Weight

245.19 g/mol

InChI

InChI=1S/C10H7N5O3/c16-8(17)4-14-2-1-7-6(9(14)18)3-11-10-12-5-13-15(7)10/h1-3,5H,4H2,(H,16,17)

InChI Key

PJQJNOAYIKWGIO-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC(=O)O

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC(=O)O

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